![molecular formula C19H18N2O3S B2694299 2-(4-methoxyphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 679411-78-0](/img/structure/B2694299.png)
2-(4-methoxyphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
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Description
2-(4-methoxyphenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic effects.
Scientific Research Applications
- Anticancer Potential : Researchers have explored the compound’s antiproliferative effects against cancer cells. Its unique thiazole and acetamide moieties may contribute to inhibiting tumor growth .
- Anti-inflammatory Activity : Investigations suggest that this compound possesses anti-inflammatory properties, which could be valuable in drug development for inflammatory diseases .
- Protecting Group Strategy : The stability of the urea linkage in 2-methoxyphenyl isocyanate (a derivative of this compound) under various conditions makes it useful as a protecting group for amines. It can be selectively removed after deprotection, regenerating free amines .
- Radical Disruption : The nearly orthogonal 2-methoxyphenyl group in related compounds can disrupt the formation of π-stacked molecules observed in organic radicals with extended π-conjugated aromatic frameworks .
- Photoluminescence Properties : Researchers have investigated the photophysical behavior of related compounds, including 2-(4-methoxyphenyl)quinoline. These studies explore their potential as luminescent materials or sensors .
- Intramolecular Reductive Cyclization : A recent study highlights the light-mediated synthesis of 2-(4-methoxyphenyl)-1-pyrroline via intramolecular reductive cyclization of a triplet alkylnitrene. Such reactions could find applications in synthetic chemistry .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Materials Science and Photophysics
Photochemical Reactions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-3-13(4-8-15)11-18(22)21-19-20-17(12-25-19)14-5-9-16(24-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRHRXGGNHMHMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
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